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Compound of Interest

Compound Name: Nadolol D9

Cat. No.: B1434460 Get Quote

Nadolol D9 is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic

receptor blocker. The introduction of deuterium atoms can be useful in metabolic studies, as it

can alter the pharmacokinetic profile of the drug, and it is also commonly used as an internal

standard for quantitative analysis by NMR or mass spectrometry.[1]

Multiple CAS numbers have been reported for Nadolol D9, which may correspond to different

deuterated isomers or listings by various suppliers.

Table 1: CAS Numbers and Molecular Details for Nadolol D9

CAS Number Molecular Formula
Molecular Weight (
g/mol )

Source(s)

1432056-38-6 C₁₇H₁₈D₉NO₄ 318.46
Santa Cruz

Biotechnology[2]

1246820-10-9 C₁₇H₁₈D₉NO₄ 318.46
LGC Standards,

Pharmaffiliates[3][4][5]

94513-92-5 C₁₇H₁₈D₉NO₄ 318.46 GlpBio[6]

Table 2: Physicochemical and Pharmacokinetic Properties of Nadolol
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Property Value Source(s)

Parent Compound (Nadolol)

CAS
42200-33-9

LGC Standards, Wikipedia[3]

[7]

Molecular Formula (Nadolol) C₁₇H₂₇NO₄ Wikipedia[7]

Molar Mass (Nadolol) 309.406 g·mol⁻¹ Wikipedia[7]

Solubility (Nadolol D9)
In DMSO: 100 mg/mL (314.01

mM) with sonication
GlpBio[6]

Protein Binding
Approximately 30% (to alpha-

1-acid glycoprotein)
DrugBank Online[8]

Metabolism
Not metabolized by the liver in

humans
DrugBank Online[8]

Elimination Half-life 14–24 hours Wikipedia[7]

Excretion
Primarily renal and fecal

(unchanged)

DrugBank Online, Wikipedia[7]

[8]

Volume of Distribution 147-157 L in healthy subjects DrugBank Online[8]

Mechanism of Action and Signaling Pathways
Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β₁ and

β₂ adrenergic receptors.[7] This blockade inhibits the downstream effects of catecholamines

like adrenaline and noradrenaline.[9]

β₁ Receptor Blockade: Primarily affects the heart, leading to a decreased heart rate and

reduced force of myocardial contraction. This action also occurs in the kidneys, where it

inhibits the renin-angiotensin system, resulting in decreased vasoconstriction and water

retention.[7][9]

β₂ Receptor Blockade: Affects smooth muscle cells, such as those in the airways and

vasculature. Inhibition of these receptors can lead to airway constriction and an increase in

peripheral vascular resistance.[7][8]
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The primary signaling pathway inhibited by Nadolol is the cyclic AMP (cAMP) pathway. By

blocking β₁ and β₂ adrenoceptors, Nadolol prevents the activation of adenylyl cyclase, thereby

inhibiting the production of cAMP and its subsequent signaling cascade.[8]
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Nadolol's primary mechanism of action via beta-receptor blockade.

Receptor Up-regulation Signaling Pathway
Long-term use of β-blockers like Nadolol can lead to an up-regulation of β-adrenergic

receptors. Research indicates that Nadolol-induced β₁-AR up-regulation is mediated through a

distinct pathway involving α₁-adrenergic receptor activation and Protein Kinase C (PKC).[10]

This process appears to stabilize β₁-AR mRNA, leading to increased receptor expression.[10]
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Proposed pathway for Nadolol-induced β1-receptor up-regulation.

Experimental Protocols
Study of Nadolol-Induced β-Adrenergic Receptor Up-
regulation
The following methodology is summarized from a study investigating the mechanisms of β-AR

up-regulation in mouse cerebral cortical neurons.[10]

Objective: To clarify the mechanisms of β-AR up-regulation following continuous exposure to

Nadolol.
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Model System: Mouse cerebral cortical neurons.

Experimental Conditions:

Neurons were continuously exposed to Nadolol (10 nM) for 24 hours.

The dose-dependent effects of Nadolol on both β₁ and β₂ receptor subtypes were

evaluated.

Key Interventions and Measurements:

Protein A Kinase Inhibition: The inhibitor KT5720 was used to determine if the cAMP

pathway was involved in the up-regulation.

α₁-AR Agonism/Antagonism: Phenylephrine (an α₁-AR agonist) was used to test its effect

on β-AR expression. Prazosin (an α₁-AR antagonist) was used to see if it could suppress

the Nadolol-induced effects.

PKCα Phosphorylation: The level of phosphorylated protein kinase Cα (pPKCα) was

measured to assess the involvement of the PKC pathway.

mRNA Stability: The degradation of β₁-AR and β₂-AR mRNA was measured to determine if

Nadolol affected mRNA stability.

Summary of Results: The study found that Nadolol-induced up-regulation of β₁-ARs is

mediated by the activation of α₁-ARs, leading to increased pPKCα levels, which in turn

stabilizes β₁-AR mRNA.[10] This effect was not observed for β₂-ARs, suggesting a different

regulatory pathway for that subtype.[10]

Dosing and Administration
While Nadolol D9 is primarily for research use, the established clinical dosages for the parent

compound, Nadolol, are relevant for experimental design and context.

Table 3: Clinical Dosing of Nadolol (Parent Compound)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21871614/
https://pubmed.ncbi.nlm.nih.gov/21871614/
https://www.benchchem.com/product/b1434460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indication Initial Dose
Maintenance/Max
Dose

Source(s)

Hypertension 40 mg once daily Up to 320 mg/day
Medscape,

StatPearls[11][12]

Angina Pectoris 40 mg once daily Up to 240 mg/day
Medscape,

StatPearls[11][12]

Supraventricular

Tachycardia (Off-

label)

- 60-160 mg/day Medscape[11]

Migraine Prophylaxis

(Off-label)
40-80 mg once daily Up to 240 mg/day Medscape[11]

Upper GI Rebleed

(Off-label)
- 40-160 mg/day Medscape[11]

Note on Dose Adjustments:

Renal Impairment: Dosage intervals should be extended for patients with a creatinine

clearance below 50 mL/min.[13]

Pediatric and Geriatric Use: Lower starting doses are often considered for pediatric (off-label)

and geriatric populations.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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